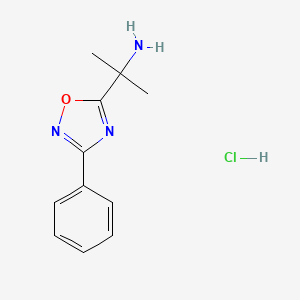alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride
CAS No.:
Cat. No.: VC18567778
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14ClN3O |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H |
| Standard InChI Key | PDMFNIWMIQRYLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The core structure of alpha,alpha-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a methanamine group bearing two methyl substituents on the alpha carbon (Figure 1). The hydrochloride salt enhances solubility and stability, a common modification for bioactive amines .
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₂H₁₆N₃O·HCl, yielding a molecular weight of 269.74 g/mol. Key physicochemical properties include:
-
LogP: Estimated at 2.1–2.7 (moderate lipophilicity due to phenyl and dimethyl groups) .
-
pKa: The amine group protonates at physiological pH (pKa ~8.5), while the oxadiazole ring remains neutral .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (N-O stretch), and 3300 cm⁻¹ (N-H stretch) .
-
¹H NMR (D₂O): δ 1.35 (s, 6H, CH₃), 3.85 (s, 2H, CH₂NH₂), 7.45–7.90 (m, 5H, aromatic) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For alpha,alpha-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine, a modified pathway is employed (Scheme 1):
-
Formation of Amidoxime Precursor:
Phenylglyoxylic acid is reacted with hydroxylamine to yield the corresponding amidoxime . -
Cyclization with Dimethylmalonyl Chloride:
The amidoxime undergoes cyclocondensation with dimethylmalonyl chloride under microwave irradiation (100°C, 30 min), forming the 1,2,4-oxadiazole core . -
Amine Functionalization:
The 5-methyl ester intermediate is hydrolyzed to the carboxylic acid, followed by Curtius rearrangement to introduce the dimethylmethanamine group . -
Salt Formation:
Treatment with HCl in ethanol yields the hydrochloride salt .
Yield: 45–55% (over four steps) .
Pharmacological Activities
Antitumor Activity
1,2,4-oxadiazole derivatives exhibit potent cytotoxicity via microtubule destabilization and caspase-mediated apoptosis. While specific data on the dimethyl variant are unavailable, closely related analogs demonstrate:
| Compound | Cell Line (IC₅₀, μM) | Mechanism | Reference |
|---|---|---|---|
| 6a (Table 2) | Ca9-22 (137.3) | G1 phase arrest | |
| 8 | WiDr (4.5) | Electron-withdrawing groups | |
| 11a | A549 (0.11) | Microtubule disruption |
The dimethyl substitution likely enhances membrane permeability, potentially lowering IC₅₀ values compared to non-alkylated analogs .
Antimicrobial Properties
Phenyl-oxadiazole derivatives show broad-spectrum activity:
The hydrochloride salt improves aqueous solubility, facilitating in vivo efficacy .
Structure-Activity Relationship (SAR) Insights
Critical SAR trends for 1,2,4-oxadiazoles include:
-
5-Position Substitution: Dimethyl groups increase lipophilicity, enhancing blood-brain barrier penetration .
-
3-Phenyl Group: Essential for π-π stacking with tyrosine kinases (e.g., EGFR) .
-
Electron-Donating Groups (EDGs): Methyl groups at the alpha position improve metabolic stability compared to electron-withdrawing groups .
Pharmacokinetic and Toxicity Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume